molecular formula C18H14ClN3O2S B15187216 3(2H)-Pyridazinone, 4,5-dihydro-2-(6-chloro-2-benzothiazolyl)-6-(4-methoxyphenyl)- CAS No. 112445-64-4

3(2H)-Pyridazinone, 4,5-dihydro-2-(6-chloro-2-benzothiazolyl)-6-(4-methoxyphenyl)-

Cat. No.: B15187216
CAS No.: 112445-64-4
M. Wt: 371.8 g/mol
InChI Key: LSWVJNQFLBXJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3(2H)-Pyridazinone, 4,5-dihydro-2-(6-chloro-2-benzothiazolyl)-6-(4-methoxyphenyl)- is a heterocyclic compound that belongs to the pyridazinone family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-2-(6-chloro-2-benzothiazolyl)-6-(4-methoxyphenyl)- typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Benzothiazole Group: The benzothiazole moiety can be introduced via nucleophilic substitution reactions using 6-chloro-2-benzothiazolyl chloride and suitable nucleophiles.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using 4-methoxyphenyl halides and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to dihydropyridazinone derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, particularly at the benzothiazole and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed under appropriate catalytic conditions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydropyridazinone derivatives.

    Substitution Products: Various substituted benzothiazole and methoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-2-(6-chloro-2-benzothiazolyl)-6-(4-methoxyphenyl)- is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole and methoxyphenyl groups may enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3(2H)-Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.

    Benzothiazole Derivatives: Compounds with benzothiazole moieties and varying functional groups.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups and different core structures.

Uniqueness

The uniqueness of 3(2H)-Pyridazinone, 4,5-dihydro-2-(6-chloro-2-benzothiazolyl)-6-(4-methoxyphenyl)- lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

112445-64-4

Molecular Formula

C18H14ClN3O2S

Molecular Weight

371.8 g/mol

IUPAC Name

2-(6-chloro-1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C18H14ClN3O2S/c1-24-13-5-2-11(3-6-13)14-8-9-17(23)22(21-14)18-20-15-7-4-12(19)10-16(15)25-18/h2-7,10H,8-9H2,1H3

InChI Key

LSWVJNQFLBXJFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)CC2)C3=NC4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.